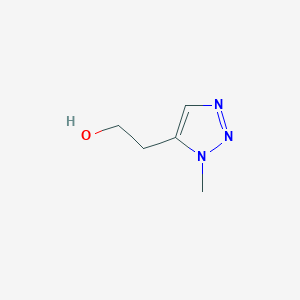
2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ethynyltrimethylsilane, followed by a Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The yield of these reactions can be quite high, sometimes reaching up to 81.6% .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include reactions with benzaldehydes to give corresponding chalcones. These chalcones can then react with thiosemicarbazide to afford corresponding pyrazolin-N-thioamides .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
One application of compounds containing the 1,2,3-triazole moiety includes the synthesis and identification of novel potential molecules for antiviral activity against COVID-19. A study synthesized derivatives incorporating the 1,2,3-triazole structure, aimed at inhibiting the COVID-19 main protease, crucial for the virus's replication. These compounds exhibited good docking scores, suggesting their potential as antiviral agents (Rashdan et al., 2021).
Crystal Structure Analysis
Compounds with 1,2,3-triazole rings have been synthesized and analyzed for their crystal structures, providing insights into molecular interactions and stability. For example, the synthesis of methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate and its analysis revealed how weak intermolecular hydrogen bonding interactions stabilize the molecular structures in crystal packing (Ahmed et al., 2016).
Catalytic Applications
The click reaction synthesis of 1,2,3-triazole-based organosulfur/-selenium ligands has led to the development of half-sandwich ruthenium(II) complexes. These complexes have been explored for their catalytic efficiency in the oxidation of alcohols and transfer hydrogenation of ketones, demonstrating the versatility of 1,2,3-triazole derivatives in catalysis (Saleem et al., 2013).
Corrosion Inhibition
A derivative synthesized from the 1,2,3-triazole ring, acting as a corrosion inhibitor for mild steel in an acidic environment, highlights the compound's potential in industrial applications. The study demonstrated that the synthesized compound effectively inhibited corrosion, with efficiency increasing with concentration (Jawad et al., 2020).
Antimicrobial and Antioxidant Activities
The synthesis of new 1,2,3-triazole derivatives has been explored for their antimicrobial and antioxidant properties. Microwave-assisted synthesis provided higher yields in lesser time, with the synthesized compounds showing significant biological activity against various microbes, highlighting their potential as therapeutic agents (Ashok et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to interact with β-tubulin . β-tubulin is a protein that plays a crucial role in cell division, making it a potential target for anticancer drugs .
Mode of Action
It is suggested that the triazole moiety in similar compounds interacts with β-tubulin via hydrogen bonding with numerous amino acids . This interaction can disrupt the normal function of β-tubulin, potentially inhibiting cell division .
Biochemical Pathways
Given its potential interaction with β-tubulin, it may affect the microtubule dynamics involved in cell division . Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Similar compounds have shown cytotoxic activity against various cancer cell lines . For instance, one study suggested that a related compound induced apoptosis in BT-474 cells .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some triazole derivatives have been found to inhibit the enzyme carbonic anhydrase-II .
Cellular Effects
The cellular effects of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol are currently unknown. It is known that triazole derivatives can have various effects on cells. For example, some triazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It is known that triazole derivatives can interact with biomolecules at the molecular level. For example, some triazole derivatives have been found to bind to the colchicine binding site of tubulin, inhibiting its function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown. It is known that triazole derivatives can have various effects over time. For example, some triazole derivatives have been found to exhibit stable and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown. It is known that the effects of triazole derivatives can vary with dosage. For example, some triazole derivatives have been found to exhibit threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that triazole derivatives can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that triazole derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
It is known that triazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(3-methyltriazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-5(2-3-9)4-6-7-8/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRCHXXTPDBTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1594471-58-5 |
Source


|
| Record name | 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)




![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)





![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)